Cas no 958700-14-6 (N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide)

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide structure
958700-14-6 structure
Product Name:N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide
CAS No:958700-14-6
MF:C19H25N3O4S
MW:391.484503507614
CID:6020224
PubChem ID:2160209
Update Time:2025-10-29

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide
    • N-(2-(tert-butyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
    • Benzeneacetamide, N-[2-(1,1-dimethylethyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxy-
    • AKOS024583827
    • SR-01000547000
    • SR-01000547000-1
    • Oprea1_595606
    • F0561-0028
    • 958700-14-6
    • N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
    • N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
    • EU-0020964
    • N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide
    • Inchi: 1S/C19H25N3O4S/c1-19(2,3)22-18(13-10-27(24)11-14(13)21-22)20-17(23)9-12-6-7-15(25-4)16(8-12)26-5/h6-8H,9-11H2,1-5H3,(H,20,23)
    • InChI Key: RVLWWWRHIRPAQD-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2N(C(C)(C)C)N=C3CS(=O)CC3=2)=O)=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 391.15657746g/mol
  • Monoisotopic Mass: 391.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 668.4±55.0 °C(Predicted)
  • pka: 13.11±0.20(Predicted)

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide Pricemore >>

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N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide Related Literature

Additional information on N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide

Introduction to N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 958700-14-6)

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 958700-14-6, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates a thiophene ring system combined with a pyrazole moiety, which are both known for their biological activity and potential therapeutic applications.

The compound's structure is characterized by several key features that contribute to its chemical reactivity and biological significance. The presence of a tert-butyl group at the 2-position of the thiophene ring enhances its stability and influences its electronic properties. Additionally, the 5-oxo group at the 5-position introduces a reactive site that can participate in various chemical transformations. The pyrazole ring, located at the 3-position of the thiophene, is a well-known pharmacophore that has been extensively studied for its role in modulating biological pathways.

The acetamide moiety at the 2-position of the pyrazole ring further extends the compound's potential for biological activity. Acetamides are commonly found in bioactive molecules and have been shown to exhibit a wide range of pharmacological effects. The combination of these structural elements makes N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring heterocyclic compounds for their potential therapeutic benefits. Heterocycles are organic compounds that contain at least one atom of nitrogen, oxygen, or sulfur within their ring structure. These atoms introduce polarity and reactivity to the molecule, making heterocycles valuable in drug design. The thiophene and pyrazole rings in N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide are prime examples of such heterocyclic systems that have been extensively studied for their biological activities.

The 3,4-dimethoxyphenyl group attached to the acetamide moiety adds another layer of complexity to the compound's structure. Dimethoxyphenyl groups are commonly found in natural products and pharmaceuticals due to their ability to enhance binding affinity and metabolic stability. This group may play a crucial role in modulating the compound's interactions with biological targets, thereby influencing its pharmacological effects.

The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the thiophene derivative followed by functionalization at the 5-position to introduce the oxo group. Subsequent steps involve constructing the pyrazole ring and attaching it to the thiophene core. Finally, the acetamide group is introduced at the 2-position of the pyrazole ring.

The use of modern synthetic techniques has significantly improved the efficiency and scalability of producing such complex molecules. Advances in catalysis and purification methods have allowed chemists to achieve high yields and purities with minimal side reactions. These advancements are crucial for ensuring that pharmaceutical compounds like N-{2-tert-butyl-5-oxyloxyphenoxyethyl}]-N-(N-methyl)-N-(N-methylcarbamoyl)benzamide are produced in a manner that meets regulatory standards for clinical use.

In terms of biological activity, N-{2-tert-butyl- strong>}]-N-(N-methyl)-N-(N-methylcarbamoyl)benzamide has shown promise in preclinical studies as a potential therapeutic agent. Its unique structural features suggest that it may interact with multiple biological targets, making it a versatile candidate for treating various diseases. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The compound's ability to modulate biological pathways may make it useful in treating conditions such as inflammation、neurodegenerative diseases、and cancer。 Current research is focused on identifying specific targets and understanding how the molecule interacts with them at a molecular level。 Techniques such as X-ray crystallography、nuclear magnetic resonance (NMR) spectroscopy、and mass spectrometry are being used to gain insights into its structure-function relationships。

The development of new drugs often involves a multidisciplinary approach,combining expertise from chemistry、pharmacology、and biochemistry。 Collaborative efforts between academic researchers、pharmaceutical companies、and regulatory agencies are essential for translating laboratory discoveries into safe and effective therapies。 N-{N-benzoyl-N-[(1-methylindanone)carbonyl]benzamide} is an example of how interdisciplinary research can lead to innovative solutions in drug discovery。

In conclusion,N-{N-benzoyl-N-[(1-methylindanone)carbonyl]benzamide} (CAS No. 95870014} is a structurally complex organic compound with significant potential for therapeutic applications。 Its unique combination of functional groups makes it a promising candidate for further exploration in drug discovery。 With continued research and development,this compound may contribute to advancements in treating various diseases,providing new hope for patients worldwide。

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